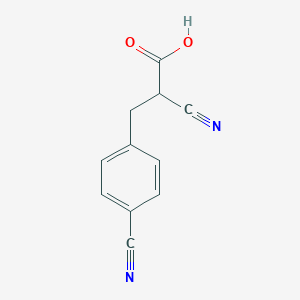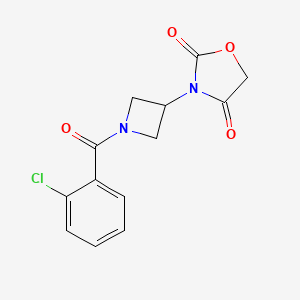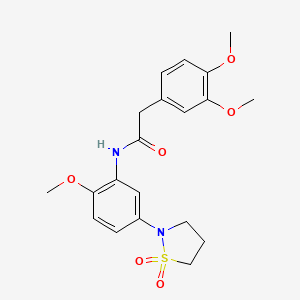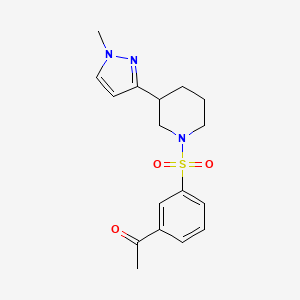![molecular formula C11H16ClNO2 B2752916 2-[2-(2-Chlorobenzylamino)ethoxy]ethanol CAS No. 940357-47-1](/img/structure/B2752916.png)
2-[2-(2-Chlorobenzylamino)ethoxy]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Chlorobenzylamino)ethoxy]ethanol, also known as AEBSF, is a serine protease inhibitor that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 239.73 g/mol. AEBSF is commonly used to inhibit proteases such as trypsin, chymotrypsin, and thrombin, which are enzymes that break down proteins.
Mécanisme D'action
2-[2-(2-Chlorobenzylamino)ethoxy]ethanol works by irreversibly inhibiting the serine protease active site through the formation of a covalent bond with the active site serine residue. This prevents the protease from breaking down proteins, which can be useful in scientific research.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of proteases such as trypsin, chymotrypsin, and thrombin. Additionally, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that break down the extracellular matrix. This compound has also been shown to inhibit blood coagulation and fibrinolysis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[2-(2-Chlorobenzylamino)ethoxy]ethanol in lab experiments is that it is a potent and selective inhibitor of serine proteases. It is also relatively easy to use and has a long shelf life. However, one limitation of using this compound is that it can be expensive, which may limit its use in some experiments.
Orientations Futures
There are a number of future directions for research involving 2-[2-(2-Chlorobenzylamino)ethoxy]ethanol. One area of research could be the development of new protease inhibitors with improved selectivity and potency. Another area of research could be the development of new methods for synthesizing this compound that are more efficient and cost-effective. Additionally, research could be done to explore the potential therapeutic applications of this compound in diseases such as cancer and cardiovascular disease.
Méthodes De Synthèse
2-[2-(2-Chlorobenzylamino)ethoxy]ethanol can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzylamine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The resulting product is then treated with sodium borohydride to reduce the nitro group to an amine. The final step involves the reaction of the amine with ethylene oxide to produce this compound.
Applications De Recherche Scientifique
2-[2-(2-Chlorobenzylamino)ethoxy]ethanol is widely used in scientific research as a protease inhibitor. It is commonly used in studies involving proteases such as trypsin, chymotrypsin, and thrombin. This compound is also used in studies involving the extracellular matrix, as it can inhibit the activity of matrix metalloproteinases. Additionally, this compound is used in studies involving blood coagulation and fibrinolysis.
Propriétés
IUPAC Name |
2-[2-[(2-chlorophenyl)methylamino]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2/c12-11-4-2-1-3-10(11)9-13-5-7-15-8-6-14/h1-4,13-14H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQYDPYIKOFOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCOCCO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3,4-bis(4-methylphenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2752833.png)
amine](/img/structure/B2752835.png)


![(3E)-3-{[(4-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2752842.png)




![N-(3-chlorobenzyl)-2-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2752850.png)
![(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B2752851.png)
![(2E)-3-[6-(methoxycarbonyl)pyridin-3-yl]prop-2-enoic acid hydrochloride](/img/structure/B2752853.png)
![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2752855.png)
![methyl N-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl}carbamate](/img/structure/B2752856.png)